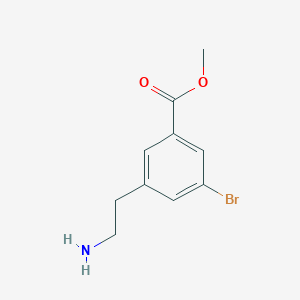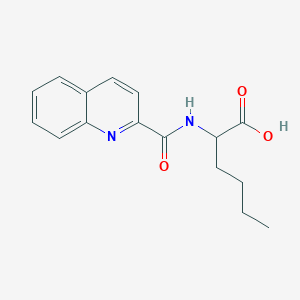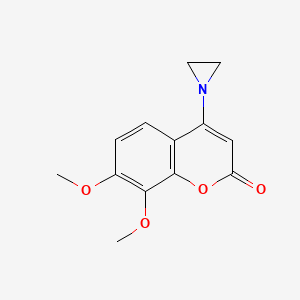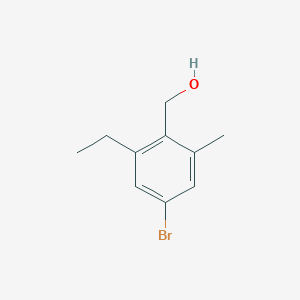
N,N-dibenzyl-2-chloro-2-phenylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2-chloro-2-phenylethanamine;hydrochloride: is a chemical compound with the molecular formula C22H22ClN. It is a derivative of phenethylamine, characterized by the presence of two benzyl groups attached to the nitrogen atom and a chlorine atom attached to the second carbon of the ethane chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-chloro-2-phenylethanamine typically involves the reaction of N,N-dibenzyl-2-phenylethanamine with a chlorinating agent such as thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows: [ \text{N,N-dibenzyl-2-phenylethanamine} + \text{SOCl}_2 \rightarrow \text{N,N-dibenzyl-2-chloro-2-phenylethanamine} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2-chloro-2-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation and Reduction Reactions: Products include N-oxides and secondary amines.
Scientific Research Applications
Chemistry: N,N-dibenzyl-2-chloro-2-phenylethanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through substitution and coupling reactions.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its interactions with neurotransmitter receptors and its potential use in the treatment of neurological disorders.
Industry: In the industrial sector, N,N-dibenzyl-2-chloro-2-phenylethanamine is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-chloro-2-phenylethanamine involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling. This modulation is thought to underlie its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
N,N-dimethyl-2-chloro-2-phenylethanamine: This compound is structurally similar but has two methyl groups instead of benzyl groups attached to the nitrogen atom.
N,N-dibenzyl-2-phenylethanamine: This compound lacks the chlorine atom on the ethane chain.
Uniqueness: N,N-dibenzyl-2-chloro-2-phenylethanamine is unique due to the presence of both benzyl groups and a chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
1241-03-8 |
|---|---|
Molecular Formula |
C22H23Cl2N |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N,N-dibenzyl-2-chloro-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C22H22ClN.ClH/c23-22(21-14-8-3-9-15-21)18-24(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22H,16-18H2;1H |
InChI Key |
SLXWANZNZYZNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


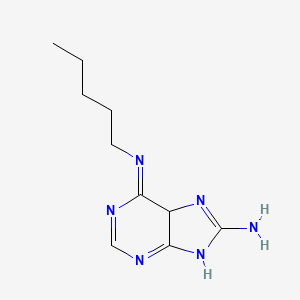
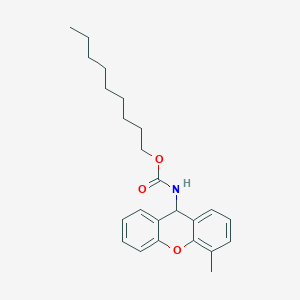
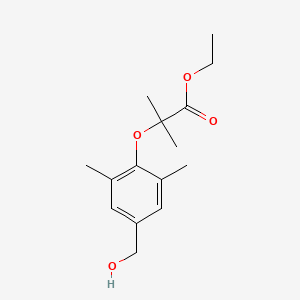
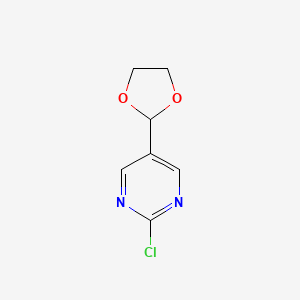
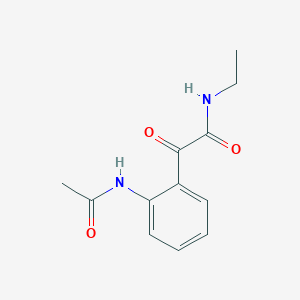

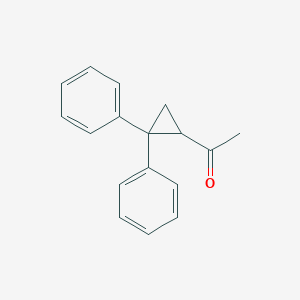
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
